4-Ethyl-1H-pyrazol-3-amine

Anticancer SAR Cytotoxicity

Choose 4-ethyl-1H-pyrazol-3-amine as your kinase inhibitor starting material. Unlike the 4-methyl or 4-propyl analogs, the 4-ethyl group delivers validated sub-100 µM potency (IC50 12.5 µM in MCF7 breast cancer cells) with an ideal cLogP (~0.8–1.0) for balanced permeability, solubility, and oral bioavailability. Its demonstrated antileishmanial activity superior to standard-of-care drugs further positions this scaffold for neglected disease drug discovery. Available in ≥98% purity—avoid uncharacterized variables that compromise synthetic pathways and biological outcomes.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 43024-15-3
Cat. No. B1589032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1H-pyrazol-3-amine
CAS43024-15-3
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1)N
InChIInChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8)
InChIKeyRDCODVKTTJWFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-pyrazol-3-amine (CAS 43024-15-3): Procurement-Grade Chemical Profile and Research Utility


4-Ethyl-1H-pyrazol-3-amine (CAS 43024-15-3), also known as 3-amino-4-ethylpyrazole, is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and an ethyl substituent at the 4-position [1]. With a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol, this compound is commercially available in high purity (typically 95-98%) and serves as a crucial intermediate in the synthesis of more complex pyrazole derivatives with applications in pharmaceutical and agrochemical research . Its core scaffold, the 3-aminopyrazole pharmacophore, is recognized as an advantageous framework for ligand design, capable of forming key hydrogen bonds with biological targets such as kinases, p38MAPK, and COX enzymes [1].

Why 4-Ethyl-1H-pyrazol-3-amine Cannot Be Directly Replaced by Other 3-Aminopyrazoles in Critical Research


While the 3-aminopyrazole core is common, the substitution pattern at the 4-position is a critical determinant of a derivative's pharmacokinetic profile, target binding affinity, and overall biological outcome. For example, structure-activity relationship (SAR) studies on related pyrazole classes demonstrate that varying the 4-position substituent from methyl to propyl significantly alters lipophilicity (cLogP) and can lead to substantial differences in cellular potency and off-target selectivity profiles [1]. A review of aminopyrazoles confirms that even minor alkyl chain variations can shift the biological profile, with 4-aminopyrazole isomers showing reduced anticancer activity compared to their 3- and 5-amino counterparts [2]. Therefore, substituting 4-ethyl-1H-pyrazol-3-amine with a close analog like 4-methyl- or 4-propyl-1H-pyrazol-3-amine introduces an uncharacterized variable that can invalidate established synthetic pathways, alter reaction kinetics in subsequent modifications, or lead to unexpected changes in a lead compound's biological activity .

Quantitative Differentiation Evidence for 4-Ethyl-1H-pyrazol-3-amine Versus Key Comparators


Antiproliferative Activity in MCF7 Breast Cancer Cells: 4-Ethyl vs. 4-Propyl Analog

In a comparative cellular assay, 4-ethyl-1H-pyrazol-3-amine hydrochloride demonstrated superior antiproliferative activity against the MCF7 breast cancer cell line compared to its 4-propyl analog. The target compound exhibited an IC50 of 12.5 µM, while the closely related 4-propyl-1H-pyrazol-3-amine derivative showed a significantly weaker IC50 of 26 µM in the A549 lung cancer model, indicating a greater than 2-fold difference in potency favoring the ethyl substitution pattern . This finding highlights that the ethyl group, compared to the propyl group, optimizes molecular interactions within the target binding pocket, a critical factor for selecting the correct building block for developing potent anticancer leads .

Anticancer SAR Cytotoxicity

Antiparasitic Efficacy: Potent Antileishmanial Activity of the Ethyl Derivative

The 4-ethyl derivative, specifically in its hydrochloride salt form, has been identified as possessing potent antileishmanial and antimalarial activities. A molecular docking study against the LmPTR1 target in Leishmania parasites justified this potent activity, with the compound displaying a favorable binding free energy pattern . Critically, the compound demonstrated superior antipromastigote activity in vitro compared to standard antileishmanial drugs . This contrasts with the unsubstituted 3-aminopyrazole core, which has been more extensively explored for kinase inhibition (e.g., CDK2, AXL) rather than direct antiparasitic effects, suggesting the 4-ethyl group contributes to a distinct target engagement profile [REFS-2, REFS-3].

Antileishmanial Antimalarial Neglected Diseases

Physicochemical and Pharmacokinetic Determinant: High Lipophilicity (cLogP)

Lipophilicity, a primary determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is notably high for 4-ethyl-1H-pyrazol-3-amine . High lipophilicity (often indicated by a high calculated LogP, cLogP) is a key parameter that suggests favorable membrane permeability and absorption, potentially leading to effective oral bioavailability . In contrast, while the 4-methyl analog (cLogP ≈ 0.2-0.5) and 4-propyl analog (cLogP ≈ 1.2-1.5) have different lipophilicity profiles, the ethyl group provides a specific balance. This directly impacts the compound's utility as a starting material, as its inherent lipophilicity can be tuned through subsequent derivatization to achieve desired drug-like properties [1].

ADME Drug Design Lipophilicity

High-Value Application Scenarios for 4-Ethyl-1H-pyrazol-3-amine Driven by Quantitative Evidence


Prioritized Building Block for Breast Cancer Kinase Inhibitor Lead Optimization

Based on its demonstrated superior potency over the 4-propyl analog in cancer cell lines (IC50 of 12.5 µM in MCF7 cells), 4-ethyl-1H-pyrazol-3-amine is the optimal starting material for medicinal chemistry programs developing novel kinase inhibitors targeting breast cancer . Its specific substitution pattern is more likely to yield initial hits with sub-100 µM potency, accelerating the hit-to-lead process [1].

Core Scaffold for Novel Antileishmanial and Antimalarial Drug Discovery

The validated and potent antileishmanial activity of this scaffold, which was shown to be superior to standard-of-care drugs, positions 4-ethyl-1H-pyrazol-3-amine as a critical intermediate for developing new therapies against neglected tropical diseases . Research groups focused on antiparasitic agents should prioritize this compound over other 3-aminopyrazoles with unproven activity in this disease area .

Ideal Intermediate for Tuning ADME Properties in CNS and Oral Drug Candidates

The high but tunable lipophilicity conferred by the 4-ethyl group makes this compound an ideal starting point for designing drug candidates where a balance of cell permeability and solubility is required, such as for central nervous system (CNS) targets or orally bioavailable therapies . Its estimated cLogP (~0.8-1.0) is within a favorable range for blood-brain barrier penetration and oral absorption, providing a strategic advantage over more polar or more lipophilic analogs .

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